![molecular formula C15H21NO3 B3266937 tert-Butyl 4-acetylbenzyl(methyl)carbamate CAS No. 439692-01-0](/img/structure/B3266937.png)
tert-Butyl 4-acetylbenzyl(methyl)carbamate
Overview
Description
Tert-butyl 4-acetylbenzyl(methyl)carbamate, also known as BAMC, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a carbamate derivative that has shown promise as a tool for investigating biochemical and physiological processes in the body. In
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetylbenzyl(methyl)carbamate involves the inhibition of acetylcholinesterase activity. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in the nervous system. By inhibiting the activity of acetylcholinesterase, tert-Butyl 4-acetylbenzyl(methyl)carbamate can increase the levels of acetylcholine in the body, which can have various physiological effects.
Biochemical and Physiological Effects
tert-Butyl 4-acetylbenzyl(methyl)carbamate has been shown to have various biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase activity, tert-Butyl 4-acetylbenzyl(methyl)carbamate has been shown to increase the levels of dopamine and norepinephrine in the brain. These neurotransmitters play key roles in the regulation of mood, attention, and motivation.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-Butyl 4-acetylbenzyl(methyl)carbamate for lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This allows researchers to investigate the effects of acetylcholine on various physiological processes. However, tert-Butyl 4-acetylbenzyl(methyl)carbamate also has limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are many potential future directions for research on tert-Butyl 4-acetylbenzyl(methyl)carbamate. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. tert-Butyl 4-acetylbenzyl(methyl)carbamate has been shown to increase the levels of neurotransmitters that are depleted in these disorders, and further research could explore its potential therapeutic effects. Additionally, research could investigate the use of tert-Butyl 4-acetylbenzyl(methyl)carbamate as a tool for investigating the role of acetylcholine in various physiological processes, such as learning and memory.
Scientific Research Applications
Tert-Butyl 4-acetylbenzyl(methyl)carbamate has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for investigating the mechanism of action of various biochemical and physiological processes. tert-Butyl 4-acetylbenzyl(methyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine in the nervous system. This inhibition can be used to study the effects of acetylcholine on various physiological processes.
properties
IUPAC Name |
tert-butyl N-[(4-acetylphenyl)methyl]-N-methylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(17)13-8-6-12(7-9-13)10-16(5)14(18)19-15(2,3)4/h6-9H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDCBDDMNBXIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730981 | |
Record name | tert-Butyl [(4-acetylphenyl)methyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-acetylbenzyl(methyl)carbamate | |
CAS RN |
439692-01-0 | |
Record name | tert-Butyl [(4-acetylphenyl)methyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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